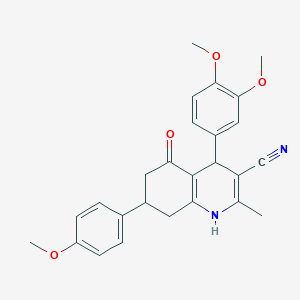

4-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic core with a fused cyclohexane and pyridine ring. Key structural features include:

- Substituents: Two methoxyphenyl groups at positions 4 and 7, a methyl group at position 2, and a carbonitrile group at position 2.

- Functional groups: The carbonitrile moiety enhances polarity, while the methoxy groups contribute to lipophilicity and electronic effects.

- Synthesis: Likely synthesized via a multicomponent Hantzsch-type reaction involving aldehydes, cyclohexanone, and ammonium acetate under reflux conditions, analogous to methods described for similar compounds .

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-15-20(14-27)25(17-7-10-23(31-3)24(13-17)32-4)26-21(28-15)11-18(12-22(26)29)16-5-8-19(30-2)9-6-16/h5-10,13,18,25,28H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZILLEAUOVBUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and further functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted quinoline derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: Studies have explored its potential as a neuroprotective agent and its interactions with biological targets.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of ATPases, which are enzymes involved in energy metabolism . This modulation can lead to neuroprotective effects by restoring energy balance in cells affected by conditions such as schizophrenia.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among hexahydroquinoline derivatives significantly influence their physicochemical properties and bioactivities. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Findings :

Substituent Effects: Methoxy Groups: Compounds with 3,4-dimethoxyphenyl or 3,4,5-trimethoxyphenyl substituents (e.g., target compound, ) exhibit higher lipophilicity, improving membrane permeability compared to amino or chloro analogs . Amino vs. Methyl: Amino-substituted derivatives (e.g., ) show stronger hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or DNA .

Bioactivity Trends: Anticancer Potential: Methoxy-rich derivatives (e.g., target compound) are linked to apoptosis induction, possibly via interference with microtubule dynamics or DNA intercalation . Hepatoprotection: Derivatives with dimethylamino groups (e.g., ) demonstrate protective effects against liver toxicity, attributed to antioxidant properties .

Crystallographic and Physicochemical Properties: The target compound likely adopts a chair conformation in the hexahydroquinoline core, similar to analogs characterized by X-ray crystallography . Methoxy groups contribute to stable hydrogen-bonding networks in the crystal lattice, as seen in related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.